Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a phenyl carboxylate ester at the 1-position and a 2-ethoxybenzamido-methyl substituent at the 4-position of the piperidine ring. This compound belongs to a broader class of piperidine-based molecules designed for pharmacological applications, particularly targeting enzymes such as G protein-coupled receptor kinases (GRKs) . Its structure integrates a flexible piperidine scaffold with aromatic and amide functionalities, which are critical for modulating interactions with biological targets.
Properties
IUPAC Name |
phenyl 4-[[(2-ethoxybenzoyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-27-20-11-7-6-10-19(20)21(25)23-16-17-12-14-24(15-13-17)22(26)28-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZMRYHINVQJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with ethoxybenzoyl chloride to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The tert-butyl-protected analogs (e.g., 13ai–13al) show yields ranging from 71% to 94%, with pyridinyl derivatives (13al) achieving the highest yield due to favorable reaction kinetics . The target compound’s ethoxy group may offer intermediate reactivity compared to methoxy or trifluoromethyl substituents.
- Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The trifluoromethyl group in Compound 3f significantly increases lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility. Ethoxy vs.
Spectroscopic and Physicochemical Properties
NMR Data :
- Analogs such as 13ai–13al exhibit distinct ¹H NMR shifts (δ 1.2–8.5 ppm) correlating with substituent electronic effects. For example, pyridinyl derivatives (13ak, 13al) show deshielded aromatic protons (δ ~8.3 ppm) due to electron-withdrawing nitrogen .
- The ethoxy group in the target compound would likely produce a triplet near δ 1.4 ppm (CH3) and a quartet near δ 4.0 ppm (OCH2), with benzamido protons resonating at δ ~7.5–8.0 ppm.
LogP and Solubility :
- Methoxy and ethoxy groups generally reduce logP compared to trifluoromethyl or tert-butyl groups. For instance, Compound 3f (logP ~3.5) is more lipophilic than 13aj (logP ~2.8), while the target compound’s logP is estimated at ~2.9–3.1.
Biological Activity
Phenyl 4-((2-ethoxybenzamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 316.39 g/mol. The compound features a piperidine ring, an ethoxy group, and a benzamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₄N₂O₃ |
| Molecular Weight | 316.39 g/mol |
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly proteins and enzymes involved in cellular signaling pathways. The benzamide moiety is known to facilitate binding to specific receptors, potentially modulating their activity.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For example, the piperidine derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells.
Case Study:
In a study examining related piperidine derivatives, compounds demonstrated IC50 values ranging from 120 nM to several micromolar concentrations against prostate cancer cell lines. The structure-activity relationship revealed that modifications in the piperidine ring significantly affected potency.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.12 | DU-145 (Prostate) |
| Compound B | 0.95 | DU-145 (Prostate) |
| Compound C | 1.7 | DU-145 (Prostate) |
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Piperidine Ring : Essential for maintaining the conformational flexibility necessary for receptor interaction.
- Benzamide Moiety : Critical for binding affinity and selectivity towards target proteins.
- Ethoxy Group : May influence solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
